2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a fluorinated pyrazolo-pyridine derivative characterized by a benzyl group at position 2 and a difluoromethyl substituent at position 3. This scaffold is part of a broader class of pyrazolo[3,4-b]pyridin-6(7H)-ones, which are synthesized via multicomponent reactions involving aldehydes, Meldrum’s acid, and pyrazol-amines under aqueous or solvent-mediated conditions . The difluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical development .
Properties
Molecular Formula |
C14H11F2N3O |
|---|---|
Molecular Weight |
275.25 g/mol |
IUPAC Name |
2-benzyl-4-(difluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C14H11F2N3O/c15-13(16)10-6-12(20)17-14-11(10)8-19(18-14)7-9-4-2-1-3-5-9/h1-6,8,13H,7H2,(H,17,18,20) |
InChI Key |
IJKNUADBLJVXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=CC(=O)NC3=N2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Incorporation of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions to ensure the selective introduction of the difluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a fluorinated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core, with difluoromethyl and benzyl groups that influence its physicochemical properties. The incorporation of fluorine enhances lipophilicity and metabolic stability, potentially improving biological activity and selectivity in pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves several steps, with reaction conditions (temperature, solvent, time) optimized to ensure high yields and purity of the final product. Common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts facilitate these reactions to optimize yields and selectivity under defined conditions.
Potential Applications
this compound has potential applications in various scientific fields. Compounds within this class have demonstrated potential as:
- Pharmaceutical agents due to their enhanced biological activity and selectivity.
- Building blocks in organic synthesis, allowing for the creation of more complex molecules with tailored properties.
- 材料科学
Biological Activity
Studies have explored the biological activity of this compound, with compounds in this class showing potential as enzyme inhibitors and in antitumor activities.
Studies on the interactions of this compound with biological macromolecules (e.g., proteins and nucleic acids) are crucial for understanding its mechanism of action, often utilizing techniques such as:
- X-ray crystallography to determine binding modes.
- Spectroscopic methods to analyze interactions.
Related Pyrazolo[3,4-b]pyridine Compounds
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions at positions 2, 3, 4, and 5. Below is a comparative analysis:
Key Research Findings and Trends
Fluorination Trends : Difluoromethyl and trifluoromethyl groups at position 4 improve bioavailability and target engagement in hydrophobic binding pockets .
Hybridization Strategies: Linking pyrazolo-pyridinones to 1,2,3-triazoles (e.g., compound 84 in ) enhances antimicrobial potency via dual-target inhibition.
Synthetic Efficiency : Aqueous MCRs (e.g., PEG 400-mediated synthesis) reduce environmental impact and improve yields (>70%) for 4-substituted derivatives .
Biological Activity
2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, also known as Methyl 3-(2-benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate, is a compound with notable biological activities. Its structure features a pyrazolo[3,4-b]pyridine core, which has been associated with various pharmacological properties. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 361.3 g/mol. The compound's structure includes a difluoromethyl group that enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.3 g/mol |
| CAS Number | 1018164-54-9 |
Antitumor Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antitumor properties. For instance, derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. One study reported that certain pyrazolo derivatives demonstrated IC50 values of against CDK2 and against CDK9, indicating strong potential as anticancer agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and other diseases. For example, structural analogs have shown promising results in inhibiting alpha-glucosidase, which may help manage postprandial hyperglycemia in diabetic patients .
Cytotoxic Mechanisms
The cytotoxic effects of benzyl-substituted compounds have been linked to their metabolic activation via cytochrome P450 enzymes. Studies reveal that these compounds can produce unstable thiols that contribute to their cytotoxicity in liver cells . This mechanism underscores the importance of metabolic pathways in determining the biological activity of such compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives. The presence of specific functional groups such as difluoromethyl and benzyl moieties significantly influences their pharmacokinetic properties and interaction with biological targets .
Case Studies
- Case Study on Anticancer Activity : A derivative of this compound was tested on various human cancer cell lines (HeLa, HCT116). The results showed a marked reduction in cell viability at low micromolar concentrations, supporting its potential use as an anticancer agent.
- Enzyme Inhibition Study : In a study aimed at evaluating the inhibition of alpha-glucosidase by pyrazolo derivatives, it was found that modifications in the substituents led to enhanced inhibitory activity compared to standard drugs used for diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
